molecular formula C12H19NO8 B13342596 3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid

3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid

Cat. No.: B13342596
M. Wt: 305.28 g/mol
InChI Key: DJHWYMGWGXIECB-UHFFFAOYSA-N
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Description

3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid is an organic compound characterized by its complex structure, which includes carboxyl, hydroxyl, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid typically involves the amidation of carboxyl groups. One common method is the direct amidation of carboxylic acids with amines under mild conditions without using coupling reagents or additional catalysts . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of supported catalysts for direct amide condensation of carboxylic acids and amines . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carboxyl groups may produce primary alcohols.

Scientific Research Applications

3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid involves its ability to form stable complexes with metal ions. This chelation process affects the geometry and stability of metal complexes, which is crucial in various catalytic and biological processes . The compound’s functional groups allow it to interact with specific molecular targets, influencing pathways involved in metal ion transport and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid is unique due to its combination of carboxyl, hydroxyl, and carbamoyl groups, which provide versatile reactivity and the ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise control over metal ion interactions and catalysis.

Properties

Molecular Formula

C12H19NO8

Molecular Weight

305.28 g/mol

IUPAC Name

3-(5-carboxypentylcarbamoyl)-3-hydroxypentanedioic acid

InChI

InChI=1S/C12H19NO8/c14-8(15)4-2-1-3-5-13-11(20)12(21,6-9(16)17)7-10(18)19/h21H,1-7H2,(H,13,20)(H,14,15)(H,16,17)(H,18,19)

InChI Key

DJHWYMGWGXIECB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

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